![molecular formula C13H13N5S2 B5706702 4'-methyl-N~2~-(6-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B5706702.png)
4'-methyl-N~2~-(6-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazole-2,2'-diamine
Overview
Description
4'-methyl-N~2~-(6-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as MPTD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTD is a bi-thiazole derivative that has been synthesized and studied for its potential as a therapeutic agent.
Scientific Research Applications
High Transparent Polyimides
A study by Guan et al. (2015) explored the synthesis of isomeric pyridine-containing aromatic diamine monomers for the creation of high-performance polymers. These polymers, including pyridine and biphenyl units, exhibit properties like solubility, thermal and mechanical stability, and optical clarity, making them suitable for advanced material applications.
Polyimides with High Glass Transition and Thermal Stability
Wang et al. (2008) Wang, Liou, Liaw, & Huang, 2008 synthesized a new diamine monomer containing pyridine for the development of novel polyimides. These polyimides demonstrate high thermal stability and glass transition temperature, showing potential in industries requiring materials that withstand extreme conditions.
Novel Organosoluble Poly(pyridine−imide)
Liaw, Wang, & Chang (2007) Liaw, Wang, & Chang, 2007 developed a new diamine containing a pyridine heterocyclic group used in preparing poly(pyridine−imide). This polymer is notable for its solubility in several solvents, good thermal stability, and unique optical properties, applicable in electronics and photonics.
Domino Reaction in Synthesis
Liang, Zhang, Tan, & Liu (2006) Liang, Zhang, Tan, & Liu, 2006 reported a catalyst-free, one-pot, two-component domino reaction involving compounds like 4'-methyl-N2-(6-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazole-2,2'-diamine. This methodology is significant in organic synthesis, offering an efficient route to synthesize complex molecular structures.
Fluorescent Poly(pyridine-imide) Acid Chemosensor
In a study by Wang, Liou, Liaw, & Chen (2008) Wang, Liou, Liaw, & Chen, 2008, a novel diamine containing pyridine was used to create a poly(pyridine-imide) that functions as an acid chemosensor. This polymer exhibits fluorescence upon protonation, suggesting applications in sensing technologies.
Synthesis of Soluble and Thermally Stable Polyimides
Ghaemy & Alizadeh (2009) Ghaemy & Alizadeh, 2009 synthesized a novel unsymmetrical diamine monomer for the production of polyimides. These polyimides are characterized by their solubility in polar solvents, high glass transition temperatures, and thermal stability, making them useful in high-temperature applications.
properties
IUPAC Name |
4-methyl-5-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S2/c1-7-4-3-5-10(15-7)18-13-17-9(6-19-13)11-8(2)16-12(14)20-11/h3-6H,1-2H3,(H2,14,16)(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRQKSOREGRFCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=C(N=C(S3)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Amino-4-methyl-1,3-thiazol-5-YL)-1,3-thiazol-2-YL]-6-methylpyridin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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